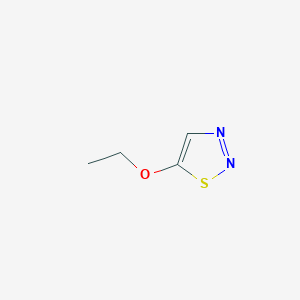
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, with a hydroxyethyl group substituted with a thiophene ring. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is commonly found in various biologically active molecules. This compound’s unique structure makes it an interesting subject for research in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopropanecarboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol under dehydrating conditions to form the desired amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group
Reduction: Formation of an amine from the amide group
Substitution: Introduction of various substituents on the thiophene ring
Applications De Recherche Scientifique
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyethyl group may also play a role in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)cyclopropanecarboxamide: Similar structure with a furan ring instead of a thiophene ring.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide: Similar structure with the thiophene ring attached at a different position.
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is unique due to the specific positioning of the thiophene ring and the presence of both hydroxy and amide functional groups. This combination of features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9(8-3-4-14-6-8)5-11-10(13)7-1-2-7/h3-4,6-7,9,12H,1-2,5H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPZMBUPQYCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide](/img/structure/B2987904.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinolin-2-yl)methanone](/img/structure/B2987906.png)

![N-cyclopentyl-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2987909.png)
![Ethyl 4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoylamino]piperidine-1-carboxylate](/img/structure/B2987913.png)
![3-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2987915.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2987917.png)
![1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2987920.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2987923.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid](/img/structure/B2987925.png)
